![molecular formula C13H17ClN2O B1306403 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide CAS No. 842965-59-7](/img/structure/B1306403.png)
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide, also known as CPPA, is an organochlorine compound and a derivative of acetamide. It is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. CPPA has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Anti-Tubercular Agent Development
The structural similarity of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide to pyrazine derivatives suggests potential as an anti-tubercular agent. Pyrazine derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis with inhibitory concentrations (IC) in the low micromolar range . This compound could be synthesized and evaluated for its efficacy against tuberculosis, especially considering the urgent need for new treatments against multi-drug resistant strains of the bacteria.
Anti-Fibrosis Drug Research
Compounds with a pyridinyl group, similar to the one present in 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide , have been studied for their anti-fibrotic activities . These compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential development as novel anti-fibrotic drugs. Research could focus on synthesizing derivatives of this compound and evaluating their effectiveness in treating fibrotic diseases.
properties
IUPAC Name |
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTATUWUKFTXNDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.